molecular formula C13H25N3O5 B605841 Azido-PEG3-t-butyl ester CAS No. 252881-73-5

Azido-PEG3-t-butyl ester

Cat. No.: B605841
CAS No.: 252881-73-5
M. Wt: 303.36
InChI Key: QUSLQIYNPWASRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Azido-PEG3-t-butyl ester is synthesized through a series of chemical reactions involving the introduction of the azide group and the t-butyl protected carboxyl group. The azide group is typically introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by an azide ion. The t-butyl protection is achieved by reacting the carboxyl group with t-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Azido-PEG3-t-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Azido-PEG3-t-butyl ester primarily involves its participation in click chemistry reactions. The azide group reacts with alkynes to form stable triazole linkages, which are used to connect various molecular entities. This reaction is highly specific and efficient, making it a valuable tool in chemical synthesis and bioconjugation . The t-butyl protected carboxyl group can be deprotected to reveal a free carboxyl group, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Uniqueness: Azido-PEG3-t-butyl ester is unique due to its combination of an azide group and a t-butyl protected carboxyl group, which allows it to participate in click chemistry reactions while preventing self-coupling or polymerization. This makes it highly versatile and suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Biological Activity

Azido-PEG3-t-butyl ester, a compound with significant potential in bioconjugation and drug delivery, is characterized by its unique structural features that enhance its biological activity. This article reviews the compound's properties, applications, and relevant research findings.

Chemical Structure and Properties

This compound is a polyethylene glycol (PEG)-based compound featuring an azide group, a t-butyl ester, and a secondary amine. Its molecular formula is C28H54N4O11C_{28}H_{54}N_{4}O_{11}, with a molecular weight of approximately 622.8 g/mol. The structure promotes solubility and biocompatibility, making it suitable for various biological applications, particularly in drug delivery systems and imaging techniques.

The biological activity of this compound primarily stems from its azide functionality, which allows for selective labeling and tracking of biomolecules through Click Chemistry. This method enables the formation of stable conjugates with proteins, peptides, and other biomolecules without disrupting their biological functions. The compound can be utilized in live-cell imaging and targeted drug delivery due to its ability to form covalent bonds under mild conditions .

Applications in Research

This compound has been employed in various fields, including:

  • Bioconjugation : Facilitating the attachment of drugs to antibodies or other targeting moieties.
  • Imaging : Allowing for the visualization of cellular processes through fluorescent labeling.
  • Drug Delivery Systems : Enhancing the solubility and stability of therapeutic agents.

Table 1: Comparison of Similar Compounds

Compound NameFunctional GroupsUnique Features
N-(Azido-PEG4)-N-Boc-PEG3-t-butyl esterAzide, t-butyl esterContains a Boc protecting group
N-(Azido-PEG3)-N-hydroxysuccinimideAzide, NHSReactive NHS group for amide bond formation
N-(Azido-PEG2)-amineAzide, amineSimpler structure with fewer PEG units
N-(Azido-PEG4)-carboxylic acidAzide, carboxylic acidContains a carboxylic acid group for further coupling
Azido-PEG2-biotinAzide, biotinBiotin functionality for affinity purification

Case Studies and Research Findings

Numerous studies have explored the interactions between this compound and various biological macromolecules. For instance:

  • Protein Labeling : Research demonstrated that azide groups can effectively label proteins without hindering their functionality. Techniques such as mass spectrometry and fluorescence microscopy were used to analyze the conjugate formation and stability.
  • Therapeutic Applications : In drug delivery studies, this compound was shown to improve the pharmacokinetics of therapeutic agents by enhancing their solubility and reducing immunogenicity. This property is particularly beneficial in developing antibody-drug conjugates (ADCs) for targeted cancer therapies .
  • Cellular Uptake Studies : Investigations into cellular uptake revealed that compounds modified with this compound exhibited increased internalization rates in various cell lines compared to unmodified counterparts. This enhancement is attributed to improved solubility and interaction with cellular membranes .

Properties

IUPAC Name

tert-butyl 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O5/c1-13(2,3)21-12(17)4-6-18-8-10-20-11-9-19-7-5-15-16-14/h4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSLQIYNPWASRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azido-PEG3-t-butyl ester
Reactant of Route 2
Reactant of Route 2
Azido-PEG3-t-butyl ester
Reactant of Route 3
Reactant of Route 3
Azido-PEG3-t-butyl ester
Reactant of Route 4
Reactant of Route 4
Azido-PEG3-t-butyl ester
Reactant of Route 5
Reactant of Route 5
Azido-PEG3-t-butyl ester
Reactant of Route 6
Azido-PEG3-t-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.